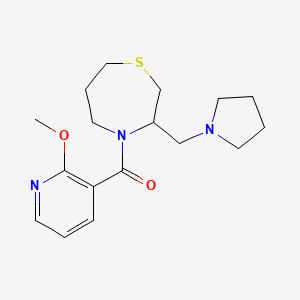
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPTM is a small molecule that has shown promising results in various studies, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work by modulating various signaling pathways in cells. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have various biochemical and physiological effects in cells and organisms. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to reduce inflammation and cell death in various studies.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its small size and ease of synthesis. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is also stable and can be stored for extended periods without degradation. However, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research on (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone could be further studied for its anticancer properties and its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can be synthesized using a multistep process, starting with the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane to form the desired product, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone.
Applications De Recherche Scientifique
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have neuroprotective effects and has shown potential in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-22-16-15(6-4-7-18-16)17(21)20-10-5-11-23-13-14(20)12-19-8-2-3-9-19/h4,6-7,14H,2-3,5,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOKDWQRCFUKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)

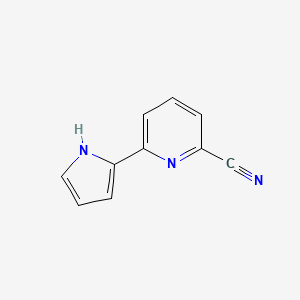
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)
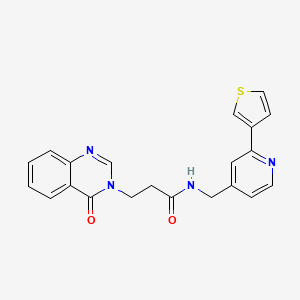

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
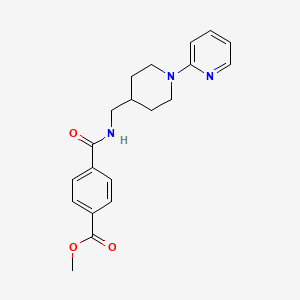
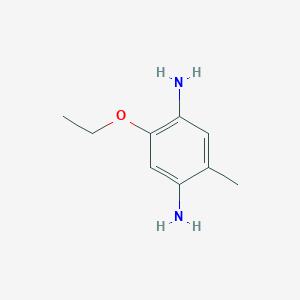
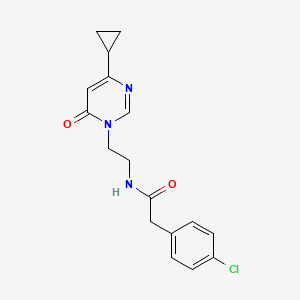
![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)